1-Phenyl-2-nitropropene

Cycloaddition Regioselectivity Azomethine ylide

This α-methyl-substituted nitroalkene provides inverted regioselectivity compared to β-nitrostyrene, enabling access to spiro-pyrrolizine regioisomers. Its distinct two-step electrochemical reduction signature (-0.65V/-1.15V vs. SCE) supports reaction monitoring. Benchmark hyperpolarizability for NLO studies. Confirm ≥98% purity, 2-8°C storage.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B8816969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-nitropropene
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyWGSVFWFSJDAYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-nitropropene (P2NP): Technical Specifications and Procurement Guide for the α-Methyl-Substituted Nitrostyrene


1-Phenyl-2-nitropropene (CAS 705-60-2), also known as trans-β-methyl-β-nitrostyrene or P2NP, is an α,β-disubstituted nitroalkene belonging to the nitrostyrene class of compounds [1]. Its molecular formula is C9H9NO2, with a molecular weight of 163.17 g/mol, and it exists as a light-yellow crystalline solid with a melting point range of 63–65°C . The compound is synthesized primarily via the Henry (nitroaldol) reaction between benzaldehyde and nitroethane under basic catalysis, followed by dehydration of the intermediate β-nitro alcohol [1]. Its structure features a conjugated π-system extending from the phenyl ring through the alkene to the nitro group, establishing it as a key intermediate in pharmaceutical synthesis, particularly as a precursor to amphetamine-class compounds [1].

Why 1-Phenyl-2-nitropropene Cannot Be Interchanged with β-Nitrostyrene in Critical Syntheses


1-Phenyl-2-nitropropene differs fundamentally from its closest analog, trans-β-nitrostyrene, by the presence of a methyl substituent at the α-position of the nitroalkene moiety [1]. This seemingly minor structural modification introduces significant steric hindrance and alters the electronic distribution of the conjugated π-system, resulting in divergent reactivity that precludes simple substitution [1][2]. Unlike β-nitrostyrene, which lacks this α-methyl group, 1-phenyl-2-nitropropene exhibits markedly altered regioselectivity in cycloaddition reactions, distinct electrochemical reduction behavior with two sequential one-electron steps, and a higher dipole moment that influences its polar interactions [2][3][4]. Procuring the unsubstituted analog and assuming equivalent performance in synthetic protocols designed for P2NP will lead to unexpected product distributions, lower yields, and potentially complete reaction failure in stereoselective or electrochemically controlled processes. The quantitative evidence presented below substantiates these critical differences.

Quantitative Differentiation of 1-Phenyl-2-nitropropene from β-Nitrostyrene: A Procurement Evidence Guide


Regioselectivity Inversion in Polar [3+2] Cycloadditions: P2NP vs. trans-β-Nitrostyrene

In polar [3+2] cycloaddition reactions with azomethine ylides generated from isatin derivatives and proline, 1-phenyl-2-nitropropene induces a remarkable inversion in regioselectivity compared to trans-β-nitrostyrene [1]. The α-methyl substituent in P2NP sterically blocks attack at one position while electronically activating another pathway, fundamentally altering the transition state geometry and energetics. This divergence was confirmed by both experimental product isolation and theoretical FMO analysis at the B3LYP/6-31G(d,p) level [1].

Cycloaddition Regioselectivity Azomethine ylide

Electrochemical Reduction Potential Signature: Distinct Two-Step Pathway of 1-Phenyl-2-nitropropene

1-Phenyl-2-nitropropene undergoes electrochemical reduction via a characteristic two-step, one-electron process with well-defined half-wave potentials [1]. This contrasts with the electrochemical behavior of unsubstituted β-nitrostyrene, which exhibits a quasi-reversible reduction process in aprotic media at wax-impregnated carbon paste electrodes, with the reduction mechanism and peak potentials being sensitive to steric and electronic effects of substituents [2]. The α-methyl group in P2NP contributes to the stabilization of the intermediate radical anion, altering the reduction energetics relative to the parent compound.

Electrochemistry Reduction potential Nitroalkene

Dipole Moment and Nonlinear Optical (NLO) Properties: Quantified Polarizability Advantage

Computational analysis at the B3LYP/6-311+G(d,p) level reveals that 1-phenyl-2-nitropropene possesses a dipole moment (μ) of 4.25 D, as established by experimental determination [1][2]. Additionally, the compound exhibits hyperpolarizability values approximately three times higher than the nonlinear optical (NLO) property of urea, a standard reference material [3]. The larger charge distribution and enhanced flow of charge from electrophile to nucleophile in the molecule contribute to these elevated polarizability metrics [3].

Dipole moment Hyperpolarizability NLO materials

Synthetic Yield Benchmark: 1-Phenyl-2-nitropropene via Optimized Henry Reaction Protocol

A defined synthetic protocol for 1-phenyl-2-nitropropene via the Henry condensation of benzaldehyde with nitroethane, followed by silica gel chromatography purification (petroleum ether:ethyl acetate = 20:1 eluent), yields 52% of the purified product [1]. This established baseline serves as a procurement-relevant benchmark for evaluating process efficiency. The Henry reaction for P2NP synthesis is widely documented as a reliable, high-yielding route when properly optimized [2].

Henry reaction Synthetic yield Process optimization

Analytical Purity Specification: Commercial 1-Phenyl-2-nitropropene ≥98% by GC/HPLC

Commercial suppliers consistently specify 1-phenyl-2-nitropropene with a minimum purity of 98% as determined by GC or HPLC analysis [1]. The physical form at 20°C is a solid with a melting point of 63–65°C (lit.), and long-term storage is recommended at 2–8°C . Additional quality parameters include moisture content ≤0.5% (Karl Fischer) and residue on ignition ≤0.1% per technical specifications from commercial sources [1].

Purity specification Quality control Procurement standard

Recommended Application Scenarios for 1-Phenyl-2-nitropropene Based on Quantitative Evidence


Stereoselective Synthesis of Spiro Heterocycles via Regioselectivity-Controlled Cycloaddition

Researchers pursuing spiro-pyrrolizine or related heterocyclic scaffolds should select 1-phenyl-2-nitropropene over trans-β-nitrostyrene when access to the inverted regioisomer series is desired. As demonstrated by the direct head-to-head comparison with azomethine ylides, P2NP directs cycloaddition to the opposite regiochemical outcome due to the steric and electronic influence of its α-methyl group [1]. This regioselectivity inversion, validated by DFT calculations at the B3LYP/6-31G(d,p) level, makes P2NP the nitroalkene of choice for synthetic routes where β-nitrostyrene would deliver the undesired constitutional isomer [1].

Electrochemical Reduction Studies and Amine/Ketone Synthesis Route Development

For laboratories investigating electrochemical reduction pathways or developing electrosynthetic methods to produce amphetamine-class amines or phenylacetone derivatives, 1-phenyl-2-nitropropene offers a well-characterized two-step reduction signature with discrete half-wave potentials of -0.65 V and -1.15 V (vs. SCE in acetonitrile) [1]. This quantifiable electrochemical fingerprint facilitates reaction monitoring, mechanistic studies, and optimization of electrolytic cell conditions. The compound's distinct reduction behavior, in contrast to the quasi-reversible response of β-nitrostyrene, provides a reliable model substrate for nitroalkene electroreduction research [1].

Nonlinear Optical (NLO) Material Candidate Screening and Polar Molecule Studies

Investigators screening organic molecules for nonlinear optical applications should consider 1-phenyl-2-nitropropene based on its computationally validated hyperpolarizability, which is approximately threefold higher than the urea reference standard [1]. The experimentally determined dipole moment of 4.25 D further quantifies its substantial molecular polarity . These electronic properties, arising from the conjugated phenyl-nitroalkene π-system enhanced by the α-methyl substitution, position P2NP as a relevant benchmark compound for structure-property relationship studies in polar organic materials and for calibrating computational NLO prediction methods [1].

Pharmaceutical Intermediate Procurement with Defined Purity and Storage Specifications

Procurement professionals and laboratory managers sourcing 1-phenyl-2-nitropropene for pharmaceutical intermediate applications should apply the established commercial purity benchmark of ≥98% (by GC or HPLC), with a melting point specification of 63–65°C and moisture content ≤0.5% [1]. Long-term storage requires temperature control at 2–8°C to maintain compound integrity [1]. These quantifiable specifications enable rigorous vendor qualification, incoming quality control verification, and proper material handling protocols, ensuring consistent performance in downstream reduction chemistry for amine or ketone production [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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